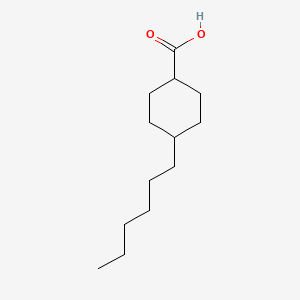
trans-4-Hexylcyclohexanecarboxylic acid
Descripción general
Descripción
Trans-4-hexylcyclohexanecarboxylic acid is a compound that belongs to the family of cyclohexanecarboxylic acids, which are known for their diverse applications in medicinal chemistry and materials science. The compound features a hexyl side chain at the fourth position of the cyclohexane ring, which can influence its physical properties and reactivity. The presence of the carboxylic acid group allows it to participate in various chemical reactions, particularly those involving the formation of esters and amides .
Synthesis Analysis
The synthesis of trans-4-hexylcyclohexanecarboxylic acid and its derivatives can be achieved through various synthetic routes. For instance, the synthesis of related cyclohexanecarboxylic acid derivatives has been reported using starting materials such as 4-cyano-o-toluic acid or cyclohexanedicarboxylic acid, followed by a series of reactions including cyclization, amide formation, and Hofmann-type degradation . Additionally, esterification reactions have been employed to produce esters of cyclohexanecarboxylic acids, which are important for studying mesomorphic properties .
Molecular Structure Analysis
The molecular structure of trans-4-hexylcyclohexanecarboxylic acid is characterized by the trans configuration of the cyclohexane ring, which can adopt various conformations. Studies on similar molecules have shown that the most stable conformations are staggered forms, with the diequatorial conformer being preferred in the trans form . The molecular structure, particularly the distance between functional groups, plays a crucial role in the biological activity of the compound, as seen in the case of its antifibrinolytic effects .
Chemical Reactions Analysis
Trans-4-hexylcyclohexanecarboxylic acid can undergo a variety of chemical reactions due to the presence of the carboxylic acid group. It can form dimers through hydrogen bonding, as observed in mixtures with benzoic acid . The acid group also allows for the formation of esters and amides, which are common derivatives studied for their mesomorphic properties and potential applications in liquid crystal technology .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-4-hexylcyclohexanecarboxylic acid are influenced by its molecular structure. The compound's mesomorphic properties, such as the formation of nematic phases and the presence of ringed spherulites and undulated textures, have been observed in mixtures with benzoic acid . These properties are significant for the development of liquid crystal displays and other electrooptic devices. The compound's optical rotations and dielectric properties are also of interest, as they can be affected by the substitution pattern on the cyclohexane ring .
Aplicaciones Científicas De Investigación
1. Liquid Crystal Technology
Trans-4-hexylcyclohexanecarboxylic acid and its derivatives play a crucial role in the development of liquid crystals. Bezborodov et al. (1992) conducted research on the synthesis and mesomorphic properties of various esters, including trans-4-alkylcyclohexanecarboxylic acid derivatives, revealing their significance in liquid-crystalline mixtures. These mixtures exhibit higher threshold and saturation voltages, making them valuable for electrooptic applications (Bezborodov, Lapanik, Adomėnas, & Sirutkaitis, 1992).
2. Optical Microscopy Studies
Amelia Carolina Sparavigna (2009) explored the unique textural properties of trans-4-hexylcyclohexanecarboxilic acid in a liquid-crystal mixture, observing fascinating ringed spherulites and undulated textures using polarizing optical microscopy. This study underscores the material's potential for advanced imaging and microscopy techniques (Sparavigna, 2009).
3. Mesophase and Dielectric Properties
Research by Karamysheva, Kovshev, and Barnik (1976) delved into the mesomorphism and dielectric properties of various carboxylic acids, including trans-4(4-alkylphenyl)cyclohexanecarboxylic acids. Their findings contribute valuable insights into the thermal stability and electrical properties of these compounds, which are pivotal for developing new materials in electronics and photonics (Karamysheva, Kovshev, & Barnik, 1976).
4. Synthesis and Chemical Properties
Research by Zheng Min (2007) highlights the synthesis and mesophase of liquid crystals of multi-ring monoesteryl aryl aldehydes using trans-4-propylcyclohexylcyclohexacyloxy benzaldehyde and related compounds. This study provides valuable insights into chemical synthesis methods and the mesophase behavior of these compounds, expanding the potential for novel applications in materials science and chemistry (Zheng Min, 2007).
Propiedades
IUPAC Name |
4-hexylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBGIQSFIJHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192062, DTXSID901279875 | |
| Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hexylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Hexylcyclohexanecarboxylic acid | |
CAS RN |
38792-92-6, 38289-30-4 | |
| Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hexylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




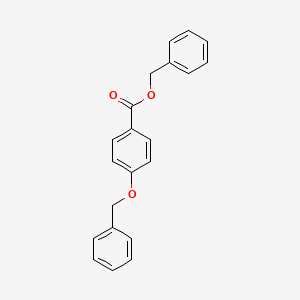
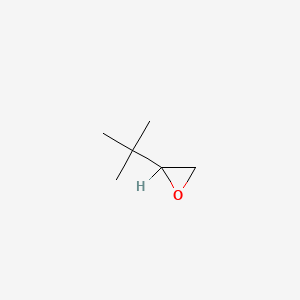
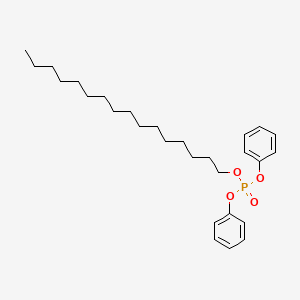
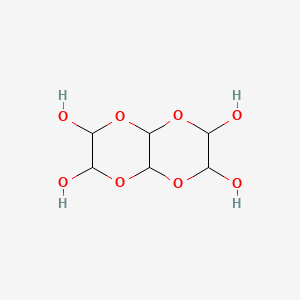
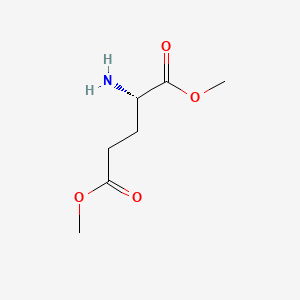
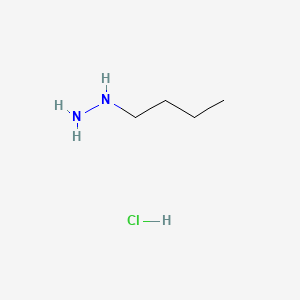
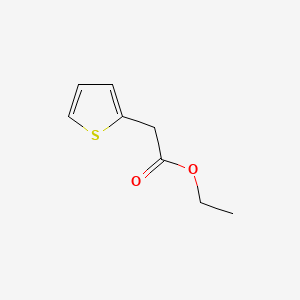
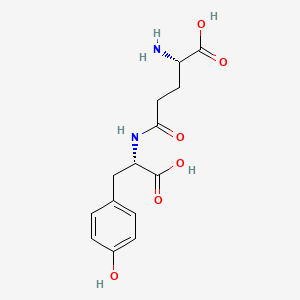
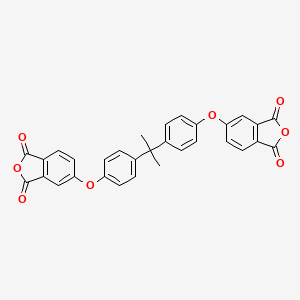
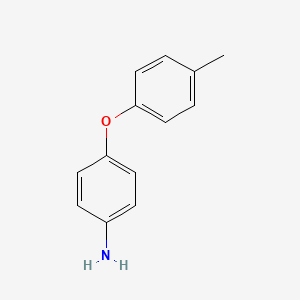

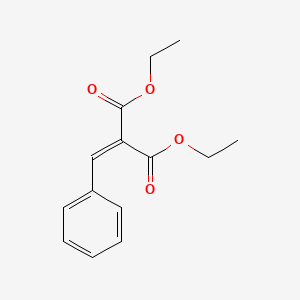
![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)